molecular formula C11H22N2 B13325921 3-Methyl-3-azaspiro[5.5]undecan-8-amine

3-Methyl-3-azaspiro[5.5]undecan-8-amine

Cat. No.: B13325921
M. Wt: 182.31 g/mol
InChI Key: IIOIPNWAERQQEN-UHFFFAOYSA-N
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Description

3-Methyl-3-azaspiro[5.5]undecan-8-amine is a spirocyclic amine compound of interest in chemical and pharmaceutical research. The molecular formula for a related dihydrochloride salt form is C11H24Cl2N2, with an average molecular mass of 255.227 g/mol . This structure features a spiro[5.5]undecane scaffold, which consists of two fused cyclohexane rings connected through a central spiro carbon atom, providing a three-dimensional and conformationally restrained framework . The compound is functionalized with an amine group and a methylated nitrogen, making it a valuable building block for drug discovery and the development of novel molecular entities . Spirocyclic scaffolds like the one in this compound are particularly valuable in medicinal chemistry. Their rigid, three-dimensional structure can help improve the binding affinity and selectivity of potential drug candidates, and can also enhance physicochemical properties, such as solubility and metabolic stability. Researchers utilize this amine as a key synthetic intermediate for constructing more complex molecules. Its structure is closely related to other research compounds such as (S)-3-Azaspiro[5.5]undecan-8-amine and 3-Methyl-3-azaspiro[5.5]undecan-9-amine, underscoring the versatility of this chemical class . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided as a high-purity chemical for use in laboratory settings.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-methyl-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C11H22N2/c1-13-7-5-11(6-8-13)4-2-3-10(12)9-11/h10H,2-9,12H2,1H3

InChI Key

IIOIPNWAERQQEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCC(C2)N)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amines and ketones can be reacted in the presence of catalysts to form the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3-azaspiro[5.5]undecan-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undecan-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among spiro[5.5]undecane derivatives include:

  • Nitrogen position and substituents :
    • 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (CAS 1820607-77-9) differs in the amine position (C9 vs. C8) and is a salt form, enhancing solubility .
    • 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride (CAS 1085-84-3) replaces the methyl group with a benzyl moiety, increasing steric bulk and lipophilicity .
  • Heteroatom inclusion :
    • Analogs like 1-oxa-4-azaspiro[5.5]undecan-8-amine () introduce an oxygen atom, altering electronic properties and hydrogen-bonding capacity .
Table 1. Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-3-azaspiro[5.5]undecan-8-amine Methyl (N3), amine (C8) C₁₁H₂₂N₂ 182.18 Rigid spirocore, primary amine
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride Benzyl (N3), hydrochloride salt C₁₇H₂₆ClN 279.85 Enhanced solubility, bulky N-substituent
3-(Thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Thiophene (C3), oxa ring C₁₆H₂₆N₂OS₂ 327.16 Sulfur heterocycle, oxa ring
3-(2-Chlorophenyl)-N-cyclopropyl-1-oxa-4-azaspiro[5.5]undecan-8-amine 2-Chlorophenyl (C3), cyclopropylamine C₁₈H₂₅ClN₂O 321.17 Chlorinated aryl, cyclopropyl group

Spectroscopic and Analytical Data

  • HRMS and NMR : All compounds are validated via HRMS (e.g., C₁₈H₂₅ClN₂O , measured 321.1726 vs. calc. 321.1728 ) and NMR, with distinct shifts for stereoisomers (e.g., δ 7.74 ppm for aromatic protons in ) .
  • IR spectroscopy : Common absorptions near 2930 cm⁻¹ (C-H stretch) and 1085 cm⁻¹ (C-O/C-N vibrations) confirm core structural motifs .

Q & A

Q. What are the established synthetic routes for 3-methyl-3-azaspiro[5.5]undecan-8-amine, and how can reaction yields be optimized?

Q. Which spectroscopic techniques are critical for structural validation of 3-methyl-3-azaspiro[5.5]undecan-8-amine?

  • Methodological Answer : Structural confirmation requires 1H NMR and 13C NMR to resolve sp³-hybridized carbons and amine protons. For example, in analogous azaspiro compounds, key NMR signals include δ 2.8–3.2 ppm (methylene adjacent to nitrogen) and δ 1.2–1.6 ppm (spirocyclic CH₂ groups) . High-resolution mass spectrometry (HRMS) is essential for molecular formula validation (e.g., [M+H]+ calculated vs. measured mass error < 0.0003 Da) . IR spectroscopy identifies functional groups like NH stretches (~2930 cm⁻¹) .

  • Example NMR Data :

Proton Environmentδ (ppm)MultiplicityCoupling Constants (J/Hz)Reference
Methylene adjacent to N2.8–3.2dt/ddJ = 11.5–15.5
Spirocyclic CH₂1.2–1.6m-

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 3-methyl-3-azaspiro[5.5]undecan-8-amine?

Q. What strategies are effective for resolving contradictory biological activity data in analogs of 3-methyl-3-azaspiro[5.5]undecan-8-amine?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variability. Rigorous purity assessment via HPLC (>95% purity threshold) and batch-to-batch reproducibility checks are critical . For example, thiophene-containing analogs showed divergent bioactivity due to residual trifluoroethylamine (detectable via 19F NMR) . Orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) can validate target engagement .

Q. How can computational modeling predict the pharmacological targets of 3-methyl-3-azaspiro[5.5]undecan-8-amine?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against GPCR or kinase libraries identifies potential targets. For spirocyclic amines, the rigid structure favors interactions with hydrophobic binding pockets (e.g., serotonin receptors). Pharmacophore modeling aligns the compound’s NH and methyl groups with known active sites . MD simulations (>100 ns) assess binding stability .

Troubleshooting & Data Analysis

Q. How should researchers address low yields in the synthesis of 3-methyl-3-azaspiro[5.5]undecan-8-amine?

  • Methodological Answer : Low yields (<20%) may result from resin deactivation or competing side reactions. Strategies include:
  • Resin regeneration : Pre-wash with DCM/MeOH to remove residual moisture .
  • Temperature optimization : Heating to 60°C improves imine formation kinetics .
  • Alternative reductants : Replace NaBH₃CN with BH₃·THF for higher selectivity .

Q. What are the systematic errors in characterizing 3-methyl-3-azaspiro[5.5]undecan-8-amine via NMR?

  • Methodological Answer : Common errors include:
  • Solvent artifacts : Residual CDCl₃ (δ 7.26 ppm) obscures aromatic protons .
  • Dynamic NH exchange : Broad or missing NH signals due to proton exchange (mitigated by D₂O shake) .
  • Insufficient resolution : Use 500+ MHz NMR and non-deuterated solvents for minor diastereomers .

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